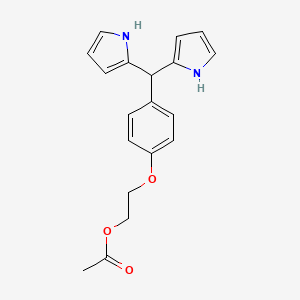
2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate is a complex organic compound that features a pyrrole moiety, which is a five-membered aromatic ring containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate typically involves multiple steps. One common method includes the reaction of 4-(Di(1H-pyrrol-2-yl)methyl)phenol with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques like column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetate group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole-2-carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, including polymers and dyes .
Mecanismo De Acción
The mechanism of action of 2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate involves its interaction with specific molecular targets. The pyrrole moiety can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Di(1H-pyrrol-2-yl)methyl)phenol
- 2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl (E)-3-(1-methyl-1H-pyrrol-2-yl)acrylate
- 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene .
Uniqueness
2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate is unique due to its combination of a pyrrole moiety and an acetate group, which provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C19H20N2O3 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-[4-[bis(1H-pyrrol-2-yl)methyl]phenoxy]ethyl acetate |
InChI |
InChI=1S/C19H20N2O3/c1-14(22)23-12-13-24-16-8-6-15(7-9-16)19(17-4-2-10-20-17)18-5-3-11-21-18/h2-11,19-21H,12-13H2,1H3 |
Clave InChI |
KUIATIUWQFIRLE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


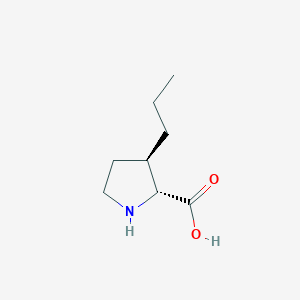
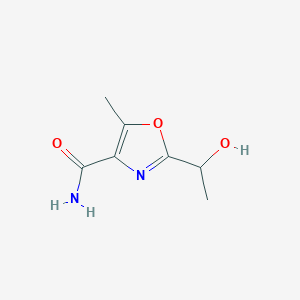



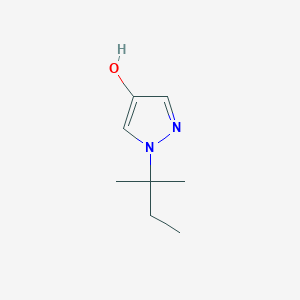
![(S)-2-Amino-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide](/img/structure/B12876345.png)
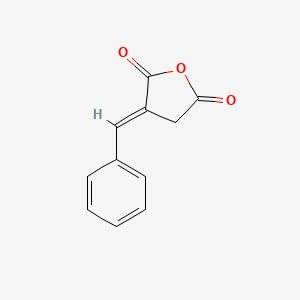

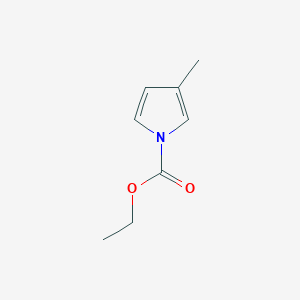
![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
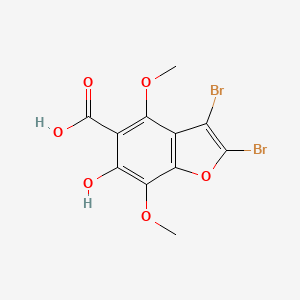
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12876380.png)
